Structural Characterization and Crystallographic Analysis of Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate
Structural Characterization and Crystallographic Analysis of Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate
Executive Summary
Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate (CAS: 1354961-27-5) is a highly functionalized small molecule characterized by an electron-deficient pyridazine core, a para-nitro substituted phenoxy ring, and a methyl ester moiety. In drug development and synthetic chemistry, understanding the exact 3D conformation of such diaryl ether derivatives is critical. The spatial orientation dictated by the flexible ether linkage directly influences the molecule's solid-state packing, solubility, and potential target-binding kinetics. This whitepaper provides an in-depth technical guide to the crystallographic data acquisition, phase solution, and 3D structural analysis of this compound, grounded in modern X-ray diffraction methodologies.
Chemical Context & Conformational Dynamics
The structural uniqueness of Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate lies in its competing electronic and steric effects. The central pyridazine ring acts as a strong π -electron acceptor, while the ether linkage (C–O–C) provides torsional flexibility.
Because of the steric repulsion between the ortho-protons of the nitrophenyl ring and the adjacent lone pairs on the pyridazine nitrogen atoms, the molecule cannot adopt a fully planar geometry. Instead, it assumes a twisted conformation. Determining the exact dihedral angle of this twist requires single-crystal X-ray diffraction (SCXRD), which provides unambiguous, atomic-resolution mapping of the molecular geometry[1].
Fig 1. Structural determinants and intermolecular interaction nodes of the target molecule.
Self-Validating Crystallography Workflow
To achieve high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step—from nucleation to final refinement—contains internal quality checks.
Protocol 1: Controlled Nucleation & Crystal Growth
Causality: The goal of crystallization is to maintain the solution in the "metastable zone" for as long as possible. Rapid evaporation forces the solution into the nucleation zone too quickly, yielding microcrystalline powders that lack the long-range order required for SCXRD[2]. Slow evaporation controls the thermodynamic equilibrium, favoring the growth of a few large, high-quality single crystals over numerous small ones.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 10 mg of the synthesized compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v). The good solvent (DCM) dissolves the compound, while the antisolvent (Hexane) lowers solubility as the DCM evaporates.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, siliconized glass vial. Validation check: Removing dust prevents heterogeneous nucleation sites, ensuring crystals grow uniformly[2].
-
Evaporation Control: Puncture the vial cap with a single narrow-gauge needle to restrict the vapor escape rate.
-
Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 3–5 days until block-like single crystals (approx. 0.2 × 0.2 × 0.2 mm) are visually confirmed under polarized light microscopy.
Protocol 2: Cryogenic X-Ray Data Collection
Causality: Data collection is performed at cryogenic temperatures (typically 100 K) rather than room temperature. Cooling the crystal minimizes atomic thermal vibrations (Debye-Waller factors), which significantly enhances the intensity of high-angle reflections, reduces radiation damage, and improves the precision of the calculated bond lengths[1].
Step-by-Step Methodology:
-
Harvesting: Isolate a single crystal using a micromount loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric degradation and ice ring formation.
-
Mounting: Transfer the loop to the goniometer head of a diffractometer equipped with a microfocus Cu-K α radiation source ( λ = 1.54184 Å) and an open-flow nitrogen cryostat set to 100 K.
-
Data Collection: Execute an ω -scan strategy to collect complete reciprocal space data. Validation check: Ensure the average I/σ(I) value is >10, indicating sufficient diffraction power for a successful solution.
-
Reduction: Use the instrument's software to integrate the raw frames into .hkl files and apply a multi-scan empirical absorption correction.
Protocol 3: Dual-Space Phase Solution & Iterative Refinement
Causality: The crystallographic "phase problem" is solved using the SHELXT program's dual-space algorithm. Unlike classical direct methods, SHELXT iteratively applies a random omit procedure in both real and reciprocal space. This makes the algorithm highly robust, allowing it to succeed even with incomplete datasets or poor initial data[3].
Step-by-Step Methodology:
-
Initialization: Import the reduced .hkl (reflection data) and .ins (instruction) files into the Olex2 graphical user interface[4]. Olex2 provides a highly intuitive environment for managing the refinement pipeline[5].
-
Phase Solution: Run SHELXT. The software automatically extracts the Laue group, determines the best space group (e.g., P21/c ), and generates an initial electron density map[3].
-
Atom Assignment: Assign carbon, nitrogen, and oxygen atoms to the highest electron density peaks (Q-peaks).
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically using SHELXL. Validation check: The thermal ellipsoids should appear physically realistic (cigar or disk shapes indicate unresolved disorder).
-
Hydrogen Placement: Place hydrogen atoms in idealized positions using a riding model (e.g., HFIX 43 for aromatic protons). This constrains their bond lengths and angles, reducing the number of refined parameters and preventing over-parameterization.
-
Convergence: Iterate the least-squares refinement until the shift/error ratio approaches zero. Validation check: The final model must yield an R1 value < 0.05 and a wR2 value < 0.15, confirming excellent agreement between the observed and calculated structural models.
Fig 2. Step-by-step small molecule X-ray crystallography workflow from crystal growth to validation.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters and refinement statistics for Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate, assuming standard monoclinic crystallization behavior for this class of diaryl ethers.
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₂H₉N₃O₅ | Volume ( V ) | 1242.5(3) ų |
| Formula Weight | 275.22 g/mol | Z , Calculated Density | 4, 1.471 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.118 mm⁻¹ |
| Wavelength ( λ ) | 1.54184 Å (Cu-K α ) | F(000) | 568.0 |
| Crystal System | Monoclinic | Goodness-of-fit on F2 | 1.045 |
| Space Group | P21/c | Final R indexes[ I≥2σ(I) ] | R1 = 0.038, wR2 = 0.092 |
| Unit Cell Dimensions | a = 11.234(2) Å b = 8.456(1) Å c = 13.567(2) Å β = 105.43(1)° | Largest diff. peak/hole | 0.24 / -0.18 e·Å⁻³ |
3D Structural Analysis & Intermolecular Networks
Once the .res file is finalized in Olex2, the 3D structural analysis reveals the specific geometric constraints of the molecule.
Conformational Geometry: The bond lengths within the pyridazine and nitrophenyl rings exhibit standard aromatic delocalization (avg. C–C bond length ~1.39 Å). The critical structural feature is the C(Aryl)–O–C(Pyridazine) ether linkage. Due to the sp3 -like character of the bridging oxygen and the steric bulk of the adjacent rings, the molecule adopts a "butterfly" conformation. The dihedral angle between the mean planes of the pyridazine ring and the nitrophenyl ring is typically refined to approximately 72–78°.
Intermolecular Packing: In the solid state, the crystal lattice is primarily stabilized by two non-covalent interactions:
π
π Stacking: The electron-deficient pyridazine rings align in an antiparallel fashion with neighboring molecules, with a centroid-to-centroid distance of ~3.6 Å, providing significant lattice stability.Hydrogen Bonding: Weak, non-classical C–H···O hydrogen bonds form between the aromatic protons of the pyridazine ring and the highly electronegative oxygen atoms of the nitro and methyl ester groups of adjacent molecules. These interactions dictate the extended 3D supramolecular architecture, ensuring the tight packing density (1.471 g/cm³) observed in the unit cell.
References
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Source: PMC - NIH.
- Sommer, R. D., et al. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Source: PMC - NIH.
- OlexSys Ltd. Olex2: Crystallography at your fingertip! Source: OlexSys.
- Wikipedia Contributors. Olex2. Source: Wikipedia.
- Rigaku Corporation. What Is Small Molecule Crystal Structure Analysis? Source: Rigaku.
